REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1C=CC=CC=1>[CH2:5]([N:12]1[CH2:17][CH2:16][N:15]([CH2:3][CH2:2][C:1]#[N:4])[CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
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Name
|
|
Quantity
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5.6 mL
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Type
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reactant
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Smiles
|
C(C=C)#N
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
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Name
|
|
Quantity
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28 mL
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Type
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solvent
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Smiles
|
C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 10 hours
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Duration
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10 h
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Type
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TEMPERATURE
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Details
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After cooling down
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Type
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CONCENTRATION
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Details
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the mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue was purified by column chromatography (NH2 gel/200-350 mesh/100 g/dichloromethane)
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Type
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CUSTOM
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Details
|
to give a pale brown oil (5.5 g/85%)
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)CCC#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |